Cesium;azide

Description

Current Paradigms in Azide (B81097) Chemistry Research with Focus on Cesium Azide

Modern research into azide chemistry, with a particular emphasis on cesium azide, is multifaceted, exploring its properties and potential applications under various conditions.

A significant area of investigation involves the behavior of cesium azide under high pressure. researchgate.netacs.org Scientists are keenly interested in the pressure-induced phase transitions and the potential polymerization of nitrogen within the crystal lattice. nih.govaip.org These studies are driven by the quest for novel high-energy-density materials, where the controlled release of energy from polymeric nitrogen networks is a primary goal. nih.gov Research has shown that cesium azide undergoes a series of structural phase transitions as pressure increases. researchgate.netgoogle.co.in For instance, in situ X-ray diffraction studies have revealed transitions from a tetragonal phase (Phase II) to a monoclinic phase (Phase III) at approximately 0.5 GPa, followed by further transitions to other monoclinic and triclinic phases at higher pressures. researchgate.net These transformations involve significant rotation and bending of the azide anions within the crystal structure. researchgate.netacs.org

Another key paradigm is the use of cesium azide as a precursor for generating pure cesium metal and nitrogen gas. nist.govazom.com This is particularly relevant in the fabrication of microelectromechanical systems (MEMS), such as atomic clocks and magnetometers. nist.gov The thermal or photolytic decomposition of cesium azide offers a method for in-situ filling of vapor cells, which is a critical step in the manufacturing of these devices. nist.gov This technique avoids the complexities and potential contamination associated with handling liquid cesium. nist.gov

The electronic properties of cesium azide are also a focal point of current research. Studies using in-situ impedance spectroscopy have investigated the conduction behavior of CsN₃ under high pressure. rsc.org These experiments have revealed a pressure-induced transition from mixed ionic-electronic conduction to purely electronic conduction, with grain boundaries playing a crucial role in enhancing conductivity at high pressures. rsc.org

Furthermore, the broader field of azide chemistry continues to evolve, with "click chemistry," a set of powerful and reliable reactions, prominently featuring azides. acs.org While not exclusively focused on cesium azide, the fundamental understanding of azide reactivity gained from these studies informs the broader context within which cesium azide research is situated. acs.org

Methodological Advancements Driving Contemporary Cesium Azide Investigations

The progress in understanding cesium azide is intrinsically linked to the development of sophisticated experimental and theoretical techniques.

High-Pressure Techniques: The use of diamond anvil cells (DACs) coupled with in-situ measurement techniques has been transformative for studying the high-pressure behavior of cesium azide. researchgate.netacs.org These setups allow researchers to subject minute samples to extreme pressures while simultaneously probing their structural and vibrational properties.

In-situ X-ray Diffraction (XRD): Synchrotron-based XRD provides high-resolution structural information, enabling the precise determination of crystal structures and phase transition points under pressure. google.co.in This has been instrumental in mapping the complex phase diagram of cesium azide. researchgate.net

Raman and Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are used to study the effects of pressure on the molecular bonds within the azide ion and the lattice modes of the crystal. researchgate.netacs.org Changes in the spectra, such as mode softening or splitting, provide insights into the mechanisms of phase transitions and the bending of the azide ions. acs.org

Thin-Film Deposition and Photolysis: For applications in MEMS, techniques for the controlled deposition of thin films of cesium azide have been developed. nist.gov Vacuum thermal evaporation allows for the creation of precise layers of the material, which can then be decomposed in a controlled manner using ultraviolet (UV) radiation to produce pure cesium and nitrogen gas within a sealed microfabricated cell. nist.gov

Computational Methods: Theoretical calculations, particularly those based on density functional theory (DFT), have become indispensable tools for predicting and understanding the properties of cesium azide under pressure. nih.govaip.org Methods like particle swarm optimization are used to search for and predict stable crystal structures at various pressures, complementing experimental findings and providing insights into the electronic structure and bonding of the predicted phases. nih.govaip.org

Advanced Synthesis and Purification: While traditional synthesis methods involving the neutralization of hydrazoic acid or double displacement reactions are well-established, newer methods offer improved purity and convenience. dtic.milwikipedia.org For example, a facile laboratory preparation of high-purity cesium azide has been developed using anhydrous cesium fluoride (B91410) and trimethylsilyl (B98337) azide in a sulfur dioxide solvent. dtic.mil Additionally, the thermal decomposition of cesium azide in a vacuum is a recognized method for producing high-purity cesium metal. wikipedia.org

These methodological advancements have collectively enabled a more detailed and dynamic understanding of the chemical and physical properties of cesium azide.

Historical Academic Perspectives on Cesium Azide Research Evolution

The study of cesium azide has evolved significantly since its initial synthesis and characterization. Early research on alkali metal azides, including cesium azide, laid the groundwork for understanding their fundamental properties.

Initial investigations in the late 19th and early 20th centuries focused on the synthesis and basic chemical properties of azides. The synthesis of cesium azide was first achieved through the neutralization of cesium hydroxide (B78521) or carbonate with hydrazoic acid. wikipedia.org Another early method involved the reaction of cesium sulfate (B86663) with barium azide, resulting in the precipitation of barium sulfate and leaving cesium azide in solution. wikipedia.org

The structural characterization of cesium azide and other alkali metal azides began with the advent of X-ray diffraction techniques. These early studies established that at ambient conditions, cesium azide possesses a tetragonal crystal structure, similar to that of potassium azide and rubidium azide. wikipedia.org

A significant application that emerged from early research was the use of the thermal decomposition of cesium azide to produce very pure cesium metal. azom.comwikipedia.org This method proved valuable for obtaining the highly reactive alkali metal in a controlled manner for further scientific study and for use in applications like early photoelectric cells. azom.com

The mid-to-late 20th century saw a deepening of the understanding of the solid-state properties of azides. However, the recent surge in interest, particularly in the high-pressure behavior of cesium azide, is a more contemporary development. nih.govresearchgate.net This shift in focus has been driven by the theoretical promise of creating polymeric nitrogen, a potential high-energy-density material, from azide precursors. nih.govaip.org The availability of advanced high-pressure apparatus and computational modeling has been crucial in this recent evolution of cesium azide research. nih.govgoogle.co.in

The journey of cesium azide research from basic synthesis and characterization to its current focus on high-pressure phenomena and advanced materials applications reflects the broader trends in inorganic and materials chemistry.

| Property | Value |

| Molecular Formula | CsN₃ |

| Molar Mass | 174.926 g/mol |

| Appearance | Colorless needles |

| Density | 3.5 g/cm³ |

| Melting Point | 310 °C (590 °F; 583 K) |

| Crystal Structure (ambient) | Tetragonal |

| Space Group (ambient) | I4/mcm |

Data sourced from Wikipedia. wikipedia.org

| Pressure (GPa) | Phase | Crystal System | Space Group |

| Ambient | II | Tetragonal | I4/mcm |

| ~0.5 | III | Monoclinic | C2/m |

| ~4.4 | IV | Monoclinic | P2₁/m or P2₁ |

| ~15.4 | V | Triclinic | P1 or Pī |

Phase transition data for Cesium Azide under high pressure. researchgate.net

Properties

IUPAC Name |

cesium;azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.N3/c;1-3-2/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTVLULEEPNWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

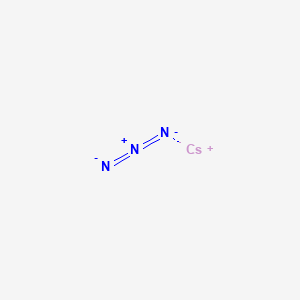

[N-]=[N+]=[N-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.926 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Cesium azide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20417 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

22750-57-8 | |

| Record name | Cesium azide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22750-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cesium azide (Cs(N3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022750578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium azide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.072 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Precursor Chemistry of Cesium Azide

Novel Anhydrous Synthetic Routes for Cesium Azide (B81097)

The synthesis of cesium azide has traditionally been accomplished through aqueous methods, most commonly involving the neutralization of hydrazoic acid (HN₃) with a cesium base like cesium hydroxide (B78521) (CsOH) or cesium carbonate (Cs₂CO₃). wikipedia.org Another established aqueous route is the double displacement reaction between cesium sulfate (B86663) (Cs₂SO₄) and barium azide (Ba(N₃)₂), which precipitates barium sulfate. wikipedia.org While effective, these methods necessitate the handling of aqueous hydrazoic acid, which is potentially hazardous.

To circumvent the use of aqueous HN₃, novel anhydrous synthetic pathways have been developed. A noteworthy facile laboratory preparation involves the reaction of anhydrous cesium fluoride (B91410) (CsF) with trimethylsilyl (B98337) azide ((CH₃)₃SiN₃) in sulfur dioxide (SO₂) as a solvent. dtic.mil This method provides high purity and yield without the need for HN₃ or complex chromatographic techniques. dtic.mil

The reaction proceeds with anhydrous CsF suspended in liquid SO₂ at room temperature. Excess (CH₃)₃SiN₃ is condensed onto the mixture, leading to the dissolution of the solid phase and a complete azide-fluoride exchange within approximately one hour. dtic.mil The underlying mechanism involves the initial reaction of CsF with the SO₂ solvent to form the fluorosulfite anion (SO₂F⁻). This intermediate then reacts with trimethylsilyl azide, resulting in the formation of a solvated azide complex, [(SO₂)ₓN₃]⁻, which is labile. dtic.mil Pure, colorless cesium azide is obtained after the removal of the SO₂ solvent under dynamic vacuum at elevated temperatures (50-55 °C). dtic.mil

| Method | Precursors | Solvent | Key Features | Reference |

| Anhydrous Azide-Fluoride Exchange | Anhydrous Cesium Fluoride (CsF), Trimethylsilyl Azide ((CH₃)₃SiN₃) | Sulfur Dioxide (SO₂) | - Avoids hazardous aqueous hydrazoic acid.- High purity and yield.- Proceeds via a fluorosulfite anion intermediate.- Final product obtained by vacuum removal of solvent. | dtic.mil |

High-Pressure and High-Temperature Synthetic Pathways to Cesium Azide Phases

Under ambient conditions, cesium azide exists in a body-centered tetragonal crystal structure with the space group I4/mcm (Phase II). aip.org However, the application of high pressure and temperature serves as a pathway to synthesize a series of distinct, more condensed phases of cesium azide with unique crystal structures and properties. These high-pressure studies are often motivated by the search for polymeric nitrogen, a potential high-energy-density material, for which alkali metal azides are considered promising precursors. aip.orgaip.org

In situ X-ray diffraction and Raman spectroscopy studies have revealed a sequence of pressure-induced phase transitions at room temperature. aip.orgaps.org

At approximately 0.5 GPa, Phase II transitions to a monoclinic structure, Phase III (C2/m). aip.orgaps.org This transition maintains a layered structure, but the azide anions rotate significantly. aps.org

With further compression to around 4.3-4.4 GPa, Phase III transforms into another monoclinic phase, designated as Phase IV (P2₁/m or P2₁). aip.orgaps.org This transition is associated with the orientational ordering of the azide anions. aip.orgresearchgate.net

A third transition occurs at approximately 15.4 GPa, leading to the formation of a triclinic phase, Phase V (P1 or P-1). aps.org

Theoretical calculations using particle swarm optimization have predicted a similar phase sequence, though with some variance in the transition pressures (I4/mcm → C2/m at 6 GPa, → P2₁/m at 13 GPa, → P-1 at 51 GPa). aip.orgresearchgate.net

The P-1 phase, formed at pressures above 51 GPa, is particularly significant as the azide ions (N₃⁻) begin to polymerize, forming chain-like structures and exhibiting metallic properties. aip.org This represents a pressure-induced synthesis of a polymeric nitrogen form within the cesium azide crystal lattice. aip.orgresearchgate.net

Furthermore, high-pressure and high-temperature conditions can be used to synthesize entirely new compounds from cesium azide. By compressing a mixture of cesium azide and cryogenic nitrogen in a diamond anvil cell to pressures near 60 GPa and applying laser heating, a novel nitrogen-rich salt, cesium pentazolate (CsN₅), has been successfully synthesized. osti.govarxiv.org This demonstrates that cesium azide is a key precursor for creating complex, high-energy nitrogen-containing materials under extreme conditions. arxiv.org

| Phase | Crystal System | Space Group | Transition Pressure (Experimental) | Key Structural Features | Reference |

| II (Ambient) | Tetragonal | I4/mcm | - | Layered structure with linear N₃⁻ ions. | aip.orgaps.org |

| III | Monoclinic | C2/m | ~0.5 GPa | Layered structure retained; azide anions rotate. Two non-equivalent, partially disordered azide anions. | aip.orgaps.org |

| IV | Monoclinic | P2₁/m or P2₁ | ~4.4 GPa | Associated with orientational ordering of azide anions. | aip.orgaps.org |

| V | Triclinic | P1 or P-1 | ~15.4 GPa | Lowering of crystal symmetry. | aps.org |

| P-1 (Theory) | Triclinic | P-1 | ~51 GPa | Formation of polymeric nitrogen chains; metallic properties. | aip.orgresearchgate.net |

Thin-Film Deposition Techniques for Cesium Azide Fabrication

The fabrication of cesium azide into thin films is a critical technology for various advanced applications, notably in the production of miniaturized atomic devices such as chip-scale atomic clocks and magnetometers. nist.govaip.org These devices require a precise amount of alkali metal vapor (in this case, cesium) within a hermetically sealed microfabricated cell. Using cesium azide as a precursor simplifies the manufacturing process, as it is a stable solid at room temperature, avoiding the challenges of handling highly reactive liquid cesium. nist.govaip.org

The predominant technique for this application is vacuum thermal evaporation . researchgate.netnist.gov This process is compatible with standard wafer-level fabrication, allowing for the batch production of many cells simultaneously. nist.gov The fabrication sequence involves:

Deposition : A thin film of cesium azide, typically between 100 and 500 nm thick, is deposited into a wafer of pre-fabricated silicon cells via thermal evaporation in a high-vacuum chamber. researchgate.netnist.gov The source material is heated to its melting point (~310 °C) and beyond to produce a vapor that coats the cells. nist.gov

Sealing : After deposition, a glass wafer (e.g., Pyrex) is anodically bonded to the silicon wafer, hermetically sealing the cells under high vacuum. researchgate.netnist.gov

Decomposition : The sealed wafer is then irradiated with ultraviolet (UV) light, typically at a wavelength of 254 nm. researchgate.net This UV exposure causes the cesium azide film to photodissociate in-situ, producing pure elemental cesium and nitrogen gas (CsN₃ → Cs + 1.5 N₂). nist.govaip.org The N₂ gas serves as a beneficial buffer gas for the atomic device. aip.org

This in-situ generation method is a significant advancement, as it integrates the cell filling into the monolithic fabrication process, improving uniformity and scalability. nist.govresearchgate.net While not yet demonstrated specifically for cesium azide, Pulsed Laser Deposition (PLD) is another advanced thin-film technique used for related cesium compounds like Cs₂Te and CsPbBr₃. mdpi.comnih.gov PLD involves ablating a target material with a high-power laser to create a plasma plume that deposits as a thin film, offering precise control over stoichiometry and crystallinity, suggesting its potential for future CsN₃ film fabrication. nih.gov

| Technique | Process Steps | Key Parameters | Advantages | Reference |

| Vacuum Thermal Evaporation & Photolysis | 1. CsN₃ deposition via heating in vacuum.2. Anodic bonding to seal cells.3. In-situ decomposition with UV light. | - Deposition Temp: >310 °C- Film Thickness: 100-500 nm- UV Wavelength: 254 nm- Vacuum: ~10⁻⁶ Torr | - Wafer-level compatible.- Avoids handling liquid cesium.- In-situ generation of Cs and N₂ buffer gas. | nist.govaip.orgresearchgate.netnist.gov |

Precursor Chemistry and Purity Control in Cesium Azide Synthesis

The production of high-purity cesium azide is essential for both fundamental research and technological applications, such as the generation of ultra-pure cesium metal for atomic clocks. sciencemadness.org The quality of the final product is directly dependent on the purity of the precursors and the refinement methods employed during synthesis.

The most common precursors for laboratory-scale synthesis of high-purity cesium azide are sodium azide (NaN₃) and a high-purity cesium salt, typically cesium carbonate (Cs₂CO₃). dtic.milsciencemadness.org A well-documented high-purity synthesis route involves the following steps:

Hydrazoic Acid Generation : An aqueous solution of NaN₃ is passed through a strong cation-exchange resin (e.g., DOWEX 50W) to produce a solution of hydrazoic acid (HN₃). sciencemadness.orgsemanticscholar.org

Neutralization : The resulting HN₃ solution is carefully neutralized with a solution of high-purity Cs₂CO₃. sciencemadness.orgsemanticscholar.org

Purification : The crude cesium azide is then purified to remove contaminants.

Several critical strategies are employed for purity control during this process. A primary challenge is the removal of other alkali metal ions, particularly sodium, which is introduced from the NaN₃ precursor. sciencemadness.org

To prevent sodium contamination from the ion-exchange column, a key control measure is to utilize only a fraction (e.g., 66%) of the column's total capacity. This ensures that the exchange sites are not exhausted, preventing sodium ions from "breaking through" into the hydrazoic acid solution. sciencemadness.org

Another source of impurities can be low-molecular-weight polymers leaching from the ion-exchange resin itself. These are effectively removed by recrystallizing the synthesized cesium azide from an ethanol-water mixture. sciencemadness.org

By employing these rigorous purification and control steps, cesium azide with a purity of 99.998% can be achieved, with sodium, potassium, and rubidium contaminants reduced to levels below 2 ppm. sciencemadness.org The anhydrous route starting from anhydrous CsF and (CH₃)₃SiN₃ also offers a pathway to a high-purity product, circumventing issues associated with aqueous solutions and ion-exchange resins entirely. dtic.mil

| Precursors | Synthesis Step | Purity Control Strategy | Target Impurity | Reference |

| Sodium Azide (NaN₃), Cesium Carbonate (Cs₂CO₃) | Ion-exchange chromatography to form HN₃ | Limit column usage to ~66% of total capacity. | Sodium ions (Na⁺) | sciencemadness.org |

| Crude Cesium Azide | Recrystallization | Recrystallize from an ethanol-water mixture. | Poly(styrene sulfonate) resin residues | sciencemadness.org |

| Anhydrous Cesium Fluoride (CsF), Trimethylsilyl Azide ((CH₃)₃SiN₃) | Anhydrous reaction in SO₂ | Removal of volatile solvent and byproducts under dynamic vacuum. | General impurities, water | dtic.mil |

Advanced Crystallographic and Structural Investigations of Cesium Azide

High-Resolution X-ray and Neutron Diffraction Studies of Cesium Azide (B81097) Polymorphs

At ambient conditions, cesium azide exists in a tetragonal crystal structure (Phase II), specifically the I4/mcm space group. wikipedia.org This structure is isomorphous with other alkali azides like potassium azide (KN₃) and rubidium azide (RbN₃). wikipedia.org In this arrangement, each cesium cation is coordinated to eight terminal nitrogen atoms of the linear azide anions (N₃⁻), and conversely, each azide anion is surrounded by eight cesium cations. wikipedia.org High-resolution X-ray and neutron diffraction studies have been instrumental in precisely determining the lattice parameters and atomic positions within this phase. wikipedia.org Neutron diffraction, in particular, is advantageous for accurately locating the lighter nitrogen atoms in the presence of the heavy cesium atoms. nih.gov

The combination of these techniques provides a comprehensive picture of the crystal structure. For instance, X-ray diffraction is highly sensitive to the electron density distribution, making it ideal for determining the positions of the cesium ions, while neutron diffraction scatters off the atomic nuclei, allowing for precise localization of the nitrogen atoms within the azide anion. This dual approach has been crucial in confirming the linear and symmetric nature of the N₃⁻ ion within the crystal lattice at ambient pressure.

Pressure-Induced Structural Phase Transitions in Cesium Azide

Cesium azide exhibits a series of structural transformations when subjected to high pressures. aps.org These transitions have been extensively studied using in situ X-ray diffraction and Raman spectroscopy, revealing a sequence of distinct crystallographic phases. aps.orgaip.org

Starting from the ambient pressure tetragonal phase (Phase II, I4/mcm), CsN₃ undergoes its first transition at approximately 0.5 GPa to a monoclinic structure (Phase III) with the space group C2/m. aps.orgaip.org As the pressure increases, a second transition occurs at around 4.4 GPa, leading to another monoclinic phase (Phase IV), which is believed to have either a P2₁/m or P2₁ space group. aps.org A third phase transition is observed at approximately 15.4 GPa, resulting in a triclinic structure (Phase V) designated as P1 or P. aps.org

These transitions are reversible and are driven by the increasing repulsive forces between the ions as the volume of the crystal lattice is reduced. The ionic character of alkali azides is a key factor influencing these pressure-induced phase transformations. colab.ws

Interactive Data Table: Pressure-Induced Phase Transitions of Cesium Azide

| Phase | Space Group | Transition Pressure (GPa) |

| II | I4/mcm | Ambient |

| III | C2/m | ~0.5 |

| IV | P2₁/m or P2₁ | ~4.4 |

| V | P1 or P | ~15.4 |

Data sourced from multiple studies utilizing in situ X-ray diffraction and Raman spectroscopy. aps.orgaip.orgresearchgate.net

Orientational Ordering and Rotational Dynamics of Azide Anions under Pressure

The behavior of the linear azide anion is central to understanding the pressure-induced phase transitions in cesium azide. The transition from Phase II to Phase III involves a significant rotation of the azide anions while maintaining a layered structure. aps.org In Phase III, there are two non-equivalent positions for the azide anions within the C2/m structure. aip.orgresearchgate.net Raman spectroscopy studies suggest that one set of these anions appears to be orientationally disordered. aip.orgresearchgate.net

The subsequent transition to Phase IV at higher pressures is associated with the orientational ordering of these azide anions. aip.orgresearchgate.net This implies that the increased pressure forces the azide ions into a more defined and ordered arrangement within the crystal lattice. The rotational dynamics of the azide anions are thus progressively restricted as the material is compressed through its various phases.

Lattice Compressibility and Anisotropic Deformation in Cesium Azide under Extreme Conditions

The compressibility of the cesium azide lattice, which is a measure of its volume change under pressure, is not uniform in all directions. This anisotropic deformation is closely linked to the structural phase transitions. In the initial tetragonal Phase II, the compressibility is largely isotropic. aps.org However, upon transitioning to the monoclinic Phase III, the deformation becomes anisotropic. aps.org This means that the lattice compresses differently along its different crystallographic axes. With increasing pressure within Phase III, the monoclinic angle β shows an increase. aps.org

Interestingly, the deformation becomes isotropic again in Phase IV before likely returning to an anisotropic state in the lower-symmetry triclinic Phase V. aps.org The bulk moduli, which is the inverse of compressibility, have been determined for the different phases, showing a progressive stiffening of the material as it transitions to higher-pressure polymorphs. aps.org

Interactive Data Table: Bulk Moduli of Cesium Azide Polymorphs

| Phase | Bulk Modulus (GPa) |

| II | 18 ± 4 |

| III | 20 ± 1 |

| IV | 27 ± 1 |

| V | 34 ± 1 |

These values indicate the increasing resistance of the crystal lattice to compression with each phase transition. aps.org

Temperature-Dependent Polymorphism and Phase Stability of Cesium Azide

In addition to pressure, temperature also induces polymorphic transitions in cesium azide. When heated, the ambient-pressure tetragonal phase (Phase II) transforms into a cubic structure (Phase I) at 151 °C. wikipedia.org This high-temperature phase is orientationally disordered, with the azide anions randomly oriented. aip.org Raman spectroscopy studies have shown a remarkable broadening of the rotatory mode as the temperature increases, which supports the order-disorder nature of this temperature-induced transition. aip.org

It is noteworthy that the high-pressure Phase III could not be obtained by lowering the temperature to 20 K at ambient pressure, indicating that this phase is only accessible through the application of pressure. aip.org The stability of the various polymorphs of cesium azide is thus a complex function of both temperature and pressure, with distinct phases being thermodynamically favorable under different conditions.

Defect Chemistry and Non-Stoichiometry in Cesium Azide Lattices

The study of defect chemistry and non-stoichiometry in cesium azide is less developed compared to the extensive research on its phase transitions. However, like all crystalline solids, cesium azide is expected to contain point defects such as vacancies and interstitials. The presence of such defects, even in small concentrations, can influence the material's physical properties.

Non-stoichiometry, which refers to a deviation from the ideal Cs:N ratio of 1:3, could potentially be induced under extreme conditions or through specific synthesis routes. For instance, the high-pressure synthesis of novel nitrogen-rich compounds from alkali metal azides is an active area of research. nih.gov While specific studies on the defect chemistry and non-stoichiometry in cesium azide lattices are not widely reported in the provided context, it is an area ripe for future investigation, particularly in understanding the material's behavior at the atomic level and its potential as a precursor for new materials.

Decomposition Kinetics and Mechanistic Pathways of Cesium Azide

Thermal Decomposition Mechanisms of Cesium Azide (B81097): Pathways and Intermediates

The thermal decomposition of cesium azide (CsN₃) is a well-established method for producing high-purity cesium metal and nitrogen gas. unige.chusgs.gov The process involves heating the compound, which leads to the cleavage of the azide group and the liberation of its constituent elements.

The decomposition of cesium azide begins to occur at temperatures as low as its melting point, which is approximately 310-326°C. nist.gov At these temperatures, the azide starts to "boil" as nitrogen is evolved from the liquid phase. The decomposition reaction is: 2CsN₃(l) → 2Cs(l) + 3N₂(g)

While stable up to its melting point, significant decomposition is observed at higher temperatures, typically in the range of 380°C to 450°C. usgs.govnist.govieomsociety.org During thermal evaporation in a vacuum, decomposition can occur concurrently with the deposition process. nist.govresearchgate.net Experimental observations have noted the formation of a metallic cesium film when heating the azide to around 670 K (397°C). unige.ch The process is typically considered complete when the evolution of nitrogen gas ceases, which may require slowly heating the substance to as high as 425°C to ensure all the material has reacted.

| Parameter | Temperature (°C) | Observation | Source |

|---|---|---|---|

| Melting Point | 310 - 326 | Transition to liquid phase. | nist.gov |

| Onset of Decomposition | ~326 | Nitrogen evolution begins from the liquid phase. | |

| Effective Decomposition Range | 380 - 450 | Common temperature range for producing cesium metal. | usgs.govnist.govieomsociety.org |

| Decomposition in vacuo | 397 | Observation of metallic cesium film formation. | unige.ch |

Photolytic Decomposition of Cesium Azide: Wavelength Dependence and Quantum Yields

The decomposition of cesium azide can also be induced by photolysis, where the absorption of photons provides the energy to break the chemical bonds within the azide moiety. This process, like thermal decomposition, yields pure cesium and nitrogen gas. nist.gov The photodecomposition of cesium azide has been demonstrated using ultraviolet (UV) radiation. nist.gov

The wavelength of the incident light is a critical factor in the photolytic process. Experiments have successfully used specific UV wavelengths to initiate decomposition. For instance, irradiation with a UV lamp at a wavelength of 254 nm has been shown to effectively photodissociate cesium azide films. nist.gov Similarly, pulsed excimer lasers operating at 248 nm have also been used for this purpose. mdpi.com The energy from these short-wavelength photons is sufficient to trigger the dissociation of the azide into its elemental components.

The quantum yield, which measures the efficiency of a photochemical reaction, is known to be dependent on the wavelength of irradiation for many azides. researchgate.netrsc.org For related aromatic azides, it has been noted that vibrational energy carried over from higher excited states can influence the efficiency of bond fission, leading to this wavelength dependence. rsc.org While specific quantum yield values for the photolysis of cesium azide are not detailed in the available literature, the principle of wavelength dependence is a key characteristic of azide photochemistry. researchgate.netacs.org

| Wavelength (nm) | Light Source | Application | Source |

|---|---|---|---|

| 254 | UV Lamp | Photodissociation of CsN₃ films for filling atomic vapor cells. | nist.gov |

| 248 | Pulsed Excimer Laser | Decomposition of CsN₃ to protect passivated gold mirrors from cesium. | mdpi.com |

Pressure-Induced Decomposition and Related Phenomena in Cesium Azide

Under high pressure, cesium azide undergoes a series of structural phase transitions rather than direct decomposition at room temperature. aps.orgresearchgate.net These transformations involve the rearrangement of the crystal lattice as the interatomic distances are reduced. However, the application of pressure creates "chemical pre-compression," which can lower the energy barrier for the polymerization of nitrogen, a process that involves the decomposition and rearrangement of the azide ions. aip.org

In-situ X-ray diffraction and Raman spectroscopy studies have identified several pressure-induced phase transitions in cesium azide at room temperature. aps.orgresearchgate.netmpg.deresearchgate.net The compound, which exists as Phase II (tetragonal, I4/mcm) under ambient conditions, transforms sequentially as pressure increases. aps.org

The observed sequence of phase transitions is:

Phase II → Phase III: This transition occurs at approximately 0.5 GPa. Phase III adopts a monoclinic C2/m structure. aps.orgresearchgate.net During this transition, the layered structure of the compound is maintained, but the azide anions undergo significant rotation. aps.orgresearchgate.net

Phase III → Phase IV: At around 4.3-4.4 GPa, a transition to another monoclinic structure, Phase IV (P2₁/m or P2₁), occurs. aps.orgresearchgate.net This phase is associated with the orientational ordering of the azide anions. researchgate.net

Phase IV → Phase V: A further transition to Phase V, which has a triclinic structure (P1 or P1̅), happens at approximately 15.4-19 GPa. aps.orgresearchgate.net This transformation proceeds with a lowering of crystal symmetry. researchgate.net

At very high pressures, spectroscopic data suggest a possible change in the bonding characteristics of cesium azide, with a shift towards the formation of covalent bonds. researchgate.net Furthermore, theoretical studies predict that at modest pressures, cesium azide may transform into a structure containing polymeric nitrogen chains, indicating a pressure-induced decomposition of the discrete azide ions to form new polynitrogen structures. aip.org This is distinct from the decomposition into elemental cesium and N₂ gas seen with heat or light.

| Phase Transition | Transition Pressure (GPa) | High-Pressure Phase | Crystal System | Space Group | Source |

|---|---|---|---|---|---|

| II → III | ~0.5 | Phase III | Monoclinic | C2/m | aps.orgresearchgate.net |

| III → IV | ~4.3 - 4.4 | Phase IV | Monoclinic | P2₁/m or P2₁ | aps.orgresearchgate.net |

| IV → V | ~15.4 - 19 | Phase V | Triclinic | P1 or P1̅ | aps.orgresearchgate.net |

Influence of Impurities and Microstructure on Cesium Azide Decomposition

The stability and decomposition behavior of cesium azide are significantly affected by the presence of impurities and its physical microstructure. The thermal instability of azides, in general, is known to be highly sensitive to impurities. nist.gov The presence of foreign substances or defects within the crystal lattice can alter both the rate and the mechanism of decomposition. nist.gov

In the case of thermal decomposition, impurities can act as catalytic sites, lowering the activation energy for the reaction and leading to unpredictable behavior. This can manifest as large fluctuations in temperature and pressure during heating, and in some cases, can result in rapid decomposition that leads to an explosion within the vacuum chamber. nist.gov The formation of explosive heavy metal azides can occur from contact with metals like copper or lead, especially in the presence of moisture.

Theoretical and Computational Studies of Cesium Azide Electronic Structure and Reactivity

Ab Initio and Density Functional Theory (DFT) Calculations of Cesium Azide (B81097) Electronic Structure

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic properties of materials from fundamental principles. nih.gov These calculations for cesium azide (CsN₃) have provided critical insights into its bonding, charge distribution, and electronic behavior.

First-principles studies based on DFT within the generalized gradient approximation (GGA) have been extensively applied to alkali metal azides, including CsN₃. acs.org Analysis of the electronic structure, charge transfer, and bond order confirms that cesium azide is predominantly an ionic compound. acs.orgresearchgate.net This ionic character is demonstrated by the minimal difference between the calculated internitrogen bond lengths in the crystal and that of a free azide ion. acs.org There is a significant charge transfer from the cesium atom to the azide anion, a characteristic feature of alkali metal azides.

DFT calculations reveal that the electronic properties of α-cesium azide are similar to those of potassium and rubidium azides, which is attributed to their comparable crystal structures. acs.org The electronic density of states (DOS) shows that the valence bands are primarily formed by the p-orbitals of the nitrogen atoms, while the conduction bands are influenced by the s and p states of the cesium atom. acs.org The nature of the chemical bonding in CsN₃ has been further explored under high pressure. As pressure increases, calculations indicate a potential shift towards more covalent interactions, which precedes pressure-induced phase transitions and polymerization of nitrogen atoms. researchgate.net

Theoretical models, such as the statistical associating fluid theory for potentials of variable range (SAFT-VR), have also been used to model the phase behavior of cesium azide, complementing the insights gained from purely electronic structure calculations. The underlying ab initio structural relaxations are often performed using frameworks like the Vienna Ab initio Simulation Package (VASP) with the projector augmented wave (PAW) method to describe the ionic potentials. aip.org

Vibrational Mode Analysis and Phonon Dispersion in Cesium Azide Crystals

Vibrational spectroscopy, in tandem with theoretical calculations, is essential for understanding the lattice dynamics, stability, and phase transitions of crystalline solids. For cesium azide, computational analysis of vibrational modes and phonon dispersion has been crucial for characterizing its various phases.

Under ambient conditions, CsN₃ exists in a body-centered tetragonal structure (space group I4/mcm). aip.org Theoretical calculations of its Raman spectra at low pressures show a dominant peak corresponding to the symmetric stretching mode (ν₁) of the azide anion (N₃⁻). aip.org For instance, at 5 GPa, this peak is calculated to be around 1229 cm⁻¹. aip.org

As pressure is applied, CsN₃ undergoes a series of phase transitions. The dynamic stability of these predicted high-pressure phases (such as C2/m, P2₁/m, and P-1) is confirmed by calculating their phonon dispersion curves. aip.orgresearchgate.net The absence of imaginary frequencies in the phonon dispersion curves across the entire Brillouin zone indicates that these structures are dynamically stable within their respective pressure ranges. researchgate.net

The phonon density of states (PDOS) provides further detail on the vibrational properties. For the lower pressure phases (I4/mcm, C2/m, and P2₁), the PDOS clearly shows distinct modes corresponding to the internal vibrations of the linear N₃⁻ anion. aip.org However, in the high-pressure polymeric P-1 phase, the inner vibration modes of the N=N=N structure disappear, which is consistent with the formation of a nitrogen chain structure. aip.org Group theory analysis shows that for the C2/m, P2₁/m, and P-1 structures, which contain 8 atoms in their primitive cells, there are 24 phonon branches. researchgate.net

These theoretical vibrational analyses are vital for interpreting experimental Raman and infrared (IR) spectroscopy data, allowing for the identification of new phases and the tracking of changes in bonding under compression. researchgate.netscilit.com

Table 1: Calculated Raman Frequencies for Cesium Azide Phases

| Phase | Pressure (GPa) | Mode | Calculated Frequency (cm⁻¹) | Source |

|---|---|---|---|---|

| I4/mcm | 5 | Azide Symmetric Stretch | 1229 | aip.org |

| P-1 | 60 | Nitrogen Chain Vibration | 883 | aip.org |

| P-1 | 60 | Nitrogen Chain Vibration | 1249 | aip.org |

Band Structure Calculations and Electronic Properties of Cesium Azide Phases

Band structure calculations are fundamental to determining the electronic properties of materials, such as whether they are insulators, semiconductors, or metals. For cesium azide, these calculations have charted its electronic evolution under pressure.

At ambient pressure, CsN₃ is a wide-gap insulator. acs.org DFT calculations using the GGA-PBE functional predicted a band gap of 1.75 eV for the ambient pressure I4/mcm phase at 2 GPa. aip.org As pressure increases, CsN₃ undergoes phase transitions, and the electronic band structure changes accordingly. The first high-pressure phase, C2/m, remains an insulator but with a significantly larger calculated band gap of 3.95 eV at 7 GPa. aip.org The subsequent P2₁ phase is also an insulator, with a calculated band gap of 3.64 eV at 20 GPa. aip.org

A significant transformation in electronic properties occurs at the transition to the P-1 phase at approximately 51 GPa. aip.org Band structure and density of states (DOS) calculations for this phase show that it is metallic. aip.orgresearchgate.net The metallization is attributed to the polymerization of the azide ions into nitrogen chains. aip.org In the P-1 structure, the valence electrons are no longer fully localized in the N-N bonds and lone pairs; some electrons occupy antibonding states, leading to the metallic character. aip.org This pressure-induced insulator-to-metal transition is a key finding from computational studies.

The projected density of states (PDOS) analysis for the insulating phases shows that the top of the valence band is dominated by nitrogen p-states, while the bottom of the conduction band is composed mainly of cesium states, which is typical for ionic azides. acs.org For the metallic P-1 phase, the states crossing the Fermi level have significant nitrogen p-character, reflecting the electronic contribution of the polymeric nitrogen chains. aip.org

Table 2: Calculated Electronic Band Gaps for Cesium Azide Phases

| Phase | Pressure (GPa) | Calculated Band Gap (eV) | Electronic Property | Source |

|---|---|---|---|---|

| I4/mcm | 2 | 1.75 | Insulator | aip.org |

| C2/m | 7 | 3.95 | Insulator | aip.org |

| P2₁ | 20 | 3.64 | Insulator | aip.org |

| P-1 | >51 | 0 | Metal | aip.org |

Molecular Dynamics Simulations of Cesium Azide Lattice Dynamics and Phase Transitions

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-evolution of atomic positions in a crystal lattice, offering insights into lattice dynamics and the mechanisms of phase transitions. arxiv.org For alkali azides like CsN₃, MD simulations have been instrumental in understanding the order-disorder phase transitions that occur with increasing temperature. techconnect.orgcore.ac.uk

These simulations often employ interionic potentials derived from theoretical frameworks like the Gordon-Kim electron gas model, which can be constructed without empirical parameters. core.ac.ukunl.edu MD runs are typically initiated on supercells created by duplicating the unit cells of the low-temperature, ordered phases. The system is then "heated" by incrementally adding kinetic energy, and the atomic motions are tracked over time. core.ac.uk

For CsN₃, MD simulations successfully reproduce the transition from the low-temperature ordered tetragonal phase to the high-temperature disordered cubic phase. techconnect.orgcore.ac.uk The simulations show that as the temperature rises, the azide anions (N₃⁻), which are aligned in an ordered fashion at low temperatures, begin to undergo hindered rotations. techconnect.org At a critical temperature (Tc), this rotational motion becomes more pronounced, leading to complete rotational disorder. core.ac.uk This disordering of the anions drives the structural transformation to a phase with higher average symmetry, in this case, a CsCl-type cubic structure. core.ac.uk

The simulations can track changes in lattice constants as a function of temperature. A sharp change in lattice parameters signals the onset of the structural transformation. techconnect.org For CsN₃, the MD simulations show an expansion along the c-axis and a contraction along the a and b axes as the system transitions to the disordered cubic phase. core.ac.uk These computational results provide a microscopic view of the dynamic processes that are difficult to observe directly through experimental methods.

Reaction Pathway Energetics for Cesium Azide Decomposition: Computational Approaches

Computational chemistry provides essential tools for investigating the reaction mechanisms and energetics of decomposition for energetic materials like cesium azide. Azide compounds are known for their potential to release significant energy upon decomposition, primarily through the formation of stable dinitrogen (N₂) gas. dtic.mil Understanding the energy barriers and reaction pathways is crucial for assessing their stability.

The decomposition of an azide typically involves the breaking of the N-N bonds within the azide anion. uni-muenchen.de Theoretical approaches, such as DFT and higher-level ab initio methods (e.g., CBS-QB3), can be used to calculate the thermodynamics and kinetics of these processes. acs.org For a compound like CsN₃, the initial step in decomposition is the dissociation of the azide anion. Computational studies on various organic and inorganic azides show that this process can proceed through different pathways, including the formation of a nitrene intermediate. acs.org

Structural Search Algorithms for Predicting Novel Cesium-Nitrogen Compounds

The exploration of materials under extreme conditions, particularly high pressure, has been revolutionized by the development of ab initio structural search algorithms. Methods like Particle Swarm Optimization (PSO), as implemented in the CALYPSO (Crystal structure AnaLYsis by Particle Swarm Optimization) code, and evolutionary algorithms like USPEX, have been exceptionally successful in predicting new, thermodynamically stable compounds and crystal structures in the cesium-nitrogen (Cs-N) system. aip.orgaip.orgnih.govresearchgate.net

These algorithms work by exploring the potential energy surface of a given chemical system to find the lowest-enthalpy structures at a specific pressure. For CsN₃, PSO-based searches have been used to study its structural evolution up to 200 GPa. aip.org These searches successfully identified three new stable high-pressure phases with C2/m, P2₁/m, and P-1 symmetry, which were predicted to form at 6, 13, and 51 GPa, respectively. aip.orgresearchgate.net

Beyond the known stoichiometry of CsN₃, these computational search methods have predicted the existence of several other stable cesium-nitrogen compounds at high pressure. researchgate.net A systematic search of the Cs-N system identified five novel stoichiometries: Cs₃N, Cs₂N, CsN, CsN₂, and CsN₅. researchgate.net These compounds feature a remarkable variety of nitrogen species, from single nitrogen atoms to N₂, N₃, N₄, N₅, and N₆ molecules, and even polymeric nitrogen chains (N∞). researchgate.net

Of particular interest is the prediction and subsequent synthesis of cesium pentazolate (CsN₅), a compound containing the long-sought-after cyclo-N₅⁻ (pentazolate) anion. llnl.gov Evolutionary structural search algorithms provided the theoretical roadmap, predicting that CsN₅ would become stable at high pressures. llnl.gov This was later confirmed experimentally by compressing a mixture of cesium azide (CsN₃) and molecular nitrogen (N₂) at pressures above 40 GPa and high temperatures. llnl.gov The synergy between predictive computational algorithms and experimental synthesis is a powerful paradigm for discovering novel materials with unique properties.

Table 3: Predicted Novel Cesium-Nitrogen Compounds and their Nitrogen Species

| Compound | Predicted Stability Pressure | Nitrogen Species | Source |

|---|---|---|---|

| Cs₃N | < 50 GPa | Single N atom | researchgate.net |

| Cs₂N | < 50 GPa | N₂ molecule | researchgate.net |

| CsN | < 50 GPa | N atom/N₂ molecule | researchgate.net |

| CsN₂ | < 50 GPa | Polymeric nitrogen chains (N∞) | researchgate.net |

| CsN₅ | > 9.42 GPa (with N₂) | Pentazolate ring (cyclo-N₅⁻) | researchgate.netllnl.gov |

Advanced Spectroscopic Probes for Interrogating Cesium Azide

High-Pressure Raman and Infrared Spectroscopy of Cesium Azide (B81097)

High-pressure spectroscopy is a powerful tool for investigating the effects of compression on the crystal structure and chemical bonding of materials. Studies on cesium azide using Raman and infrared (IR) spectroscopy have revealed a series of pressure-induced phase transitions and significant changes in the vibrational behavior of the azide ion (N₃⁻).

At ambient pressure, cesium azide exists in the tetragonal I4/mcm structure, known as Phase II. As pressure is applied, it undergoes several transitions to new crystalline phases. researchgate.net In-situ high-pressure Raman and IR spectroscopic studies up to approximately 30.0 GPa have identified three major phase transitions. researchgate.netacs.org The sequence of these transitions is observed from Phase II → Phase III → Phase IV → Phase V. acs.orgresearchgate.net

The first transition, from the tetragonal Phase II to the monoclinic Phase III (C2/m), occurs at around 0.5 GPa. researchgate.netacs.org This transition is characterized by a shearing distortion of the unit cell and a notable rotation of the azide ions. researchgate.net A key spectroscopic indicator of this change is the abnormal softening of the T(E_g) lattice mode in the Raman spectrum. acs.org Furthermore, the splitting of the degenerate T(E_g) and R(E_g) modes in Phase III points to the breaking of the crystallographically equivalent positions of the azide ions. researchgate.netacs.org

The second transition to Phase IV is observed between 3.7 GPa and 4.3 GPa. acs.orgresearchgate.net This phase is also found to have a monoclinic C2/m structure, but it is associated with the orientational ordering of the azide anions. researchgate.netresearchgate.net The transition to the higher-pressure Phase V occurs at approximately 16.0 GPa to 19.0 GPa, which involves a further lowering of the crystal symmetry. acs.orgresearchgate.net

Infrared spectroscopy measurements complement the Raman data by probing the evolution of the N=N=N bending modes and the pressure-induced IR activity of the symmetric stretch ν₁ mode. acs.org These observations collectively indicate that the azide ions not only rotate but also bend upon compression. acs.org This pressure-induced bending of the azide ion is a significant finding, as it may enhance the propensity for nitrogen polymerization. acs.org

Table 1: Pressure-Induced Phase Transitions of Cesium Azide

| Phase Transition | Transition Pressure (GPa) | Crystal System/Symmetry | Key Structural Changes |

|---|---|---|---|

| Phase II → Phase III | ~0.5 researchgate.netacs.org | Tetragonal (I4/mcm) → Monoclinic (C2/m) researchgate.net | Shearing distortion; Rotation of azide ions; Loss of crystallographic equivalence for azide ions. researchgate.netacs.org |

| Phase III → Phase IV | ~3.7 - 4.3 acs.orgresearchgate.net | Monoclinic (C2/m) → Monoclinic (C2/m) researchgate.netresearchgate.net | Orientational ordering of azide anions. researchgate.net |

Table 2: Behavior of Key Vibrational Modes of Cesium Azide Under Pressure

| Vibrational Mode | Spectroscopic Technique | Observation | Implication |

|---|---|---|---|

| T(E_g) Lattice Mode | Raman | Abnormal softening during II → III transition. acs.org | Shearing distortion of the crystal lattice. acs.org |

| T(E_g) and R(E_g) Modes | Raman | Splitting in Phase III. acs.org | Azide ions no longer in crystallographically equivalent positions. acs.org |

| N=N=N Bending Modes | Infrared | Evolution of modes with pressure. acs.org | Rotation and bending of the azide ions upon compression. acs.org |

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) Applied to Cesium Azide

X-ray spectroscopy techniques, including X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), are powerful for probing the elemental composition, chemical states, and local electronic structure of materials.

XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine elemental composition and chemical bonding within the first few atomic layers of a material. bris.ac.uk For cesium azide, XPS can identify the characteristic core level binding energies of cesium and nitrogen. Studies have shown that cesium azide can decompose during thermal evaporation, with XPS detecting only cesium on the substrate, indicating that the azide component is lost. researchgate.net In such a study, the N 1s signal was absent after deposition, confirming the decomposition. researchgate.net The Cs 3d core level spectrum shows a typical pair of peaks due to spin-orbit splitting (3d₅/₂ and 3d₃/₂). researchgate.netnih.gov Reference spectra for the azide anion (N₃⁻) typically show a primary N 1s peak around 398.1 eV. bris.ac.ukntu.edu.tw

Table 3: Representative XPS Binding Energies for Cesium Azide Components

| Element | Core Level | Typical Binding Energy (eV) | Reference |

|---|---|---|---|

| Cesium (Cs) | 3d₅/₂ | ~725.75 - 726.4 | nih.gov |

| Cesium (Cs) | 3d₃/₂ | ~739.75 | nih.gov |

X-ray Absorption Spectroscopy (XAS) provides information on the local geometric and/or electronic structure around a specific element. While specific XAS studies focusing solely on cesium azide are not widely reported in the provided literature, the technique's applicability can be understood from studies on other cesium-containing materials. researchgate.netnih.gov XAS experiments at the cesium L-edges or K-edge could reveal details about the coordination environment and oxidation state of the cesium ions within the crystal lattice. aps.orgaps.org For instance, Extended X-ray Absorption Fine Structure (EXAFS), a type of XAS, has been used to determine the coordination environment of cesium adsorbed on minerals, resolving Cs-O bond distances and distinguishing between different types of adsorption complexes. nih.gov Applying XAS to cesium azide under high pressure could provide direct structural information to complement the findings from Raman and IR spectroscopy.

Time-Resolved Spectroscopic Techniques for Investigating Cesium Azide Reaction Intermediates

The decomposition of azides can produce highly reactive intermediates, such as nitrenes. mines.edu Investigating these short-lived species requires sophisticated time-resolved spectroscopic techniques that can capture structural and electronic information on fast timescales, from femtoseconds to seconds. rp-photonics.com

Time-resolved infrared spectroscopy (TRIR) is a powerful "pump-probe" method for studying reaction kinetics and identifying transient species. wikipedia.org A reaction is typically initiated by a short laser pulse (the pump), and the subsequent changes in the sample's infrared absorption are monitored by a probe beam, providing structural information about the intermediates. wikipedia.org Given that the azide ion and potential nitrogen-based intermediates have characteristic vibrational modes, TRIR would be a suitable technique for tracking the decomposition of cesium azide and identifying the structure of any resulting transient molecules.

Transient absorption spectroscopy is another pump-probe technique that monitors changes in absorption in the UV-Visible range, allowing for the study of the electronic states of intermediates. rp-photonics.com For cesium azide, this could track the disappearance of the reactant and the appearance and decay of intermediates following photolysis or pyrolysis.

Time-resolved X-ray absorption spectroscopy can also be used to determine the chemical speciation and structure of reaction intermediates during a chemical process. nih.gov By collecting XAS data at rapid intervals following the initiation of a reaction, it is possible to isolate the spectra of transient species and model their local atomic structure. nih.gov The application of these advanced, time-resolved methods is crucial for building a complete picture of the reaction mechanisms of cesium azide, from the initial bond-breaking events to the formation of final products.

Reactivity Studies and Controlled Transformations of Cesium Azide

Solid-State Reactivity of Cesium Azide (B81097) with Other Inorganic Compounds

The solid-state reactivity of cesium azide is notable for its role as a nitrogen source in high-temperature syntheses and its clean decomposition to its constituent elements. The thermal decomposition of cesium azide in a vacuum is a controlled method for producing high-purity cesium metal and nitrogen gas. wikipedia.org This decomposition reaction proceeds as follows:

2CsN₃(s) → 2Cs(g) + 3N₂(g)

This property is fundamental to its application in specialized environments requiring the in-situ generation of cesium vapor.

Beyond simple decomposition, cesium azide is employed as a nitrogen source in more complex solid-state reactions. For instance, it reacts with lanthanoid metal powders and sulfur in the presence of lanthanoid tribromides to form lanthanoid nitride sulfides. mdpi.com This demonstrates its utility in synthesizing ternary and higher-order inorganic compounds where nitrogen incorporation is required under specific solid-state conditions. The thermochemical properties of cesium azide, such as its enthalpy of formation, are critical for understanding the energetics of these transformations. royalsocietypublishing.org

Selected Solid-State Reactions of Cesium Azide

| Reactants | Products | Reaction Type | Significance | Reference |

|---|---|---|---|---|

| Cesium Azide (CsN₃) | Cesium (Cs) + Nitrogen (N₂) | Thermal Decomposition | Generation of high-purity cesium metal. wikipedia.org | wikipedia.org |

| Cesium Azide (CsN₃) + Lanthanoid Metals (Ln) + Sulfur (S) | Lanthanoid Nitride Sulfides (e.g., Ln₄N₂S₃) | High-Temperature Synthesis | Use as a nitrogen source for complex inorganic materials. mdpi.com | mdpi.com |

Interfacial Reactions Involving Cesium Azide in Heterogeneous Systems

Interfacial reactions involving cesium azide are crucial in materials science and microfabrication. A key example is the use of thin-film deposition and subsequent decomposition of cesium azide for batch-filling of microfabricated atomic vapor cells. nist.gov In this process, a thin film of CsN₃, which is stable in air, is deposited within a microcell. nist.gov The subsequent in-situ decomposition, either by thermal means or by photolysis, generates pure cesium and nitrogen gas directly within the sealed environment. nist.gov This technique avoids the complex handling of liquid cesium and is compatible with wafer-scale fabrication. nist.gov

The study of such heterogeneous systems, where reactions occur at the interface between different phases (e.g., solid CsN₃ film and vacuum), is essential for controlling material properties. nist.gov Molecular dynamics simulations on related multiphase heterogeneous materials, such as azide-based propellants, show that the interface between different components is a critical region that governs the material's mechanical and chemical behavior. nih.gov While not specific to cesium azide, the principles of heterogeneous catalysis for reactions like azide-alkyne cycloadditions also highlight the importance of the interface in promoting reactivity, often by bringing reactants into close proximity. acs.orgacs.org

Controlled Photoreactions and Chemiluminescence of Cesium Azide

The reactivity of cesium azide can be precisely controlled using light. Photochemical transformations involve the absorption of photons to create electronically excited states, which can lead to chemical reactions that are not accessible through thermal methods alone. nih.gov A significant finding is the controlled photodecomposition (photolysis) of cesium azide. nist.gov Thin films of CsN₃ have been shown to decompose into pure cesium metal and nitrogen gas upon exposure to ultraviolet (UV) radiation at a wavelength of 254 nm. nist.gov

This photoreaction provides a low-temperature, non-thermal method for generating cesium vapor in sealed microdevices, which is particularly advantageous for applications in atomic resonance cells used in magnetometers and clocks. nist.gov The process is visually confirmed by the appearance of metallic cesium droplets on the cell's interior surfaces after UV irradiation. nist.gov This discovery of CsN₃ photolysis opened new possibilities for the batch fabrication of atomic devices. nist.gov While the azide ion in other contexts (like sodium azide) is known to participate in photochemical processes such as quenching singlet oxygen, the controlled photodecomposition of solid cesium azide is a distinct and technologically important reaction. biomedpress.org

Ion Exchange and Substitution Reactions Involving Cesium Azide

Ion exchange and substitution reactions are fundamental to both the synthesis of cesium azide and its use as a reagent. Standard laboratory preparations of cesium azide often involve aqueous metathesis reactions. wikipedia.org For example, reacting cesium sulfate (B86663) with barium azide results in the precipitation of insoluble barium sulfate, leaving cesium azide in solution. wikipedia.org

Cs₂SO₄(aq) + Ba(N₃)₂(aq) → 2CsN₃(aq) + BaSO₄(s)↓

Alternatively, neutralization reactions between a cesium base and hydrazoic acid can be used. wikipedia.org

CsOH(aq) + HN₃(aq) → CsN₃(aq) + H₂O(l)

More advanced, non-aqueous methods have also been developed. A facile synthesis involves the reaction of anhydrous cesium fluoride (B91410) with trimethylsilyl (B98337) azide in a sulfur dioxide solvent, proceeding through an azide-fluoride exchange. dtic.mil As a reagent, the azide anion is an excellent nucleophile for Sₙ2 reactions. masterorganicchemistry.com In kinetic studies of nucleophilic substitution, cesium azide has been used to form C-N bonds. acs.org The large size and high polarizability of the cesium cation can sometimes enhance reaction rates in aprotic solvents, a phenomenon known as the "cesium effect," by promoting the dissociation of the ion pair and yielding a more reactive "naked" azide anion. inno-chem.com.cn

Ion Exchange and Substitution Reactions for Cesium Azide Synthesis

| Reactants | Solvent/Conditions | Reaction Type | Reference |

|---|---|---|---|

| Cesium Sulfate (Cs₂SO₄) + Barium Azide (Ba(N₃)₂) | Aqueous | Metathesis (Precipitation) | wikipedia.org |

| Cesium Hydroxide (B78521) (CsOH) + Hydrazoic Acid (HN₃) | Aqueous | Neutralization | wikipedia.org |

| Cesium Fluoride (CsF) + Trimethylsilyl Azide ((CH₃)₃SiN₃) | Sulfur Dioxide (SO₂) | Anion Exchange (Non-aqueous) | dtic.mil |

Reactivity in the Formation of Novel Nitrogen-Rich Compounds (e.g., Pentazolates)

One of the most significant applications of cesium azide's reactivity is in the synthesis of novel, high-nitrogen-content materials, most notably the pentazolate anion (cyclo-N₅⁻). For many years, this all-nitrogen aromatic ring was notoriously elusive. researchgate.netarxiv.org A breakthrough was achieved through the high-pressure, high-temperature reaction of cesium azide. researchgate.netresearchgate.net

The synthesis is performed by compressing a mixture of cesium azide and cryogenic liquid nitrogen in a diamond anvil cell to pressures around 60 GPa and then laser-heating the sample. arxiv.orgosti.gov Under these extreme conditions, the cesium azide and dinitrogen molecules react to form cesium pentazolate (CsN₅), a stable solid salt. researchgate.netarxiv.org Theoretical calculations guided this experimental success, predicting that the transformation was energetically favorable at high pressures. osti.gov The formation of the stable ionic salt is facilitated by the transfer of an electron from the cesium atom to the N₅ ring, which creates an aromatic pentazolate anion and an ionic bond with the Cs⁺ cation. researchgate.netresearchgate.net This work provided critical insight into using extreme conditions to explore unusual bonding and create novel energetic materials. arxiv.org

Synthesis of Cesium Pentazolate

| Precursor | Reactant | Conditions | Product | Significance | Reference |

|---|---|---|---|---|---|

| Cesium Azide (CsN₃) | Nitrogen (N₂) | ~60 GPa, Laser Heating | Cesium Pentazolate (CsN₅) | First synthesis of a stable solid pentazolate salt. researchgate.netarxiv.org | researchgate.netarxiv.orgresearchgate.netosti.gov |

Cesium Azide As a Precursor in Advanced Materials Synthesis and Functionalization

Cesium Azide (B81097) as a Precursor for High-Purity Cesium Metal Production

The thermal decomposition of cesium azide is a well-established method for producing high-purity cesium metal. sciencemadness.orgazom.com This process is favored for applications requiring extremely pure cesium, such as in the manufacturing of atomic clocks where the definition of the second is based on the transition between two hyperfine levels of the ground state of the cesium-133 atom. sciencemadness.org

The production method involves heating cesium azide in a high vacuum environment. sciencemadness.org Decomposition begins near its melting point of 326 °C and proceeds as the temperature is raised to approximately 380–425 °C. sciencemadness.orgsciencemadness.org The reaction yields cesium metal and nitrogen gas, as shown in the following decomposition reaction:

2CsN₃(s) → 2Cs(g) + 3N₂(g)

A key advantage of this method is that the purity of the resulting cesium metal is directly dependent on the purity of the initial cesium azide. sciencemadness.org The starting cesium azide can be synthesized from cesium carbonate and hydrazoic acid, which allows for the exclusion of metallic contaminants. sciencemadness.org The non-metallic byproducts of the decomposition are gaseous nitrogen, which can be easily removed, leaving behind very pure cesium metal. azom.com Purity levels of 99.998% have been reported, with the main contaminants being other alkali metals which can be further reduced by distillation. sciencemadness.org

| Parameter | Value | Reference |

| Decomposition Temperature | 380 - 425 °C | sciencemadness.org |

| Purity of Cesium Metal | Up to 99.998% | sciencemadness.org |

| Primary Byproduct | Nitrogen Gas (N₂) | sciencemadness.org |

Cesium Azide in the Synthesis of Novel Polymeric Nitrogen Materials

Cesium azide serves as a promising starting material for the synthesis of polymeric nitrogen, a high-energy-density material. rsc.orgnih.gov The application of high pressure to alkali metal azides can induce the polymerization of the azide ions (N₃⁻). mdpi.com The presence of metal atoms like cesium can facilitate this polymerization at significantly lower pressures than required for pure molecular nitrogen, a phenomenon referred to as "chemical pre-compression". nih.govaip.org

Research has shown that under high pressure, cesium azide undergoes several phase transitions. nih.gov At a pressure of approximately 51 GPa, the linear azide ions begin to polymerize, forming chain-like nitrogen structures. nih.govresearchgate.net Theoretical studies have predicted the formation of various stable cesium polynitrides at high pressures. arxiv.org For instance, the synthesis of a cesium pentazolate salt (CsN₅), containing the cyclic N₅⁻ anion, has been achieved by compressing and laser-heating cesium azide in a nitrogen-rich environment at pressures around 60-65 GPa. arxiv.orgarxiv.orgaip.org The electron transfer from cesium atoms to the nitrogen rings helps to stabilize the resulting ionic crystal structure. arxiv.org

| Precursor | Target Material | Required Pressure | Key Finding | Reference |

| Cesium Azide (CsN₃) | Polymeric Nitrogen (chain-like) | ~51 GPa | Cesium facilitates polymerization at lower pressures. | nih.govresearchgate.net |

| Cesium Azide (CsN₃) + N₂ | Cesium Pentazolate (CsN₅) | ~60-65 GPa | Formation of stable cyclic N₅⁻ anions. | arxiv.orgarxiv.org |

Applications of Cesium Azide as an Electron Injection Layer in Optoelectronic Devices

Cesium azide is utilized as an efficient electron injection layer (EIL) in various optoelectronic devices, including quantum dot light-emitting diodes (QLEDs) and organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net An effective EIL is crucial for reducing the electron injection barrier between the cathode and the light-emitting layer, thereby improving device efficiency and performance. researchgate.net

When used as an EIL, cesium azide is typically deposited as a thin film via low-temperature thermal evaporation. researchgate.net It subsequently decomposes into pristine cesium and nitrogen gas. researchgate.net This in-situ formation of a cesium-rich layer provides an excellent interfacial energy level alignment without causing damage to the underlying organic layers. researchgate.net The low decomposition temperature of cesium azide (around 310 °C) is a significant advantage over other materials like lithium fluoride (B91410) (LiF) or cesium carbonate (Cs₂CO₃) which require higher temperatures. researchgate.net

In a study on green QLEDs, devices using a cesium azide EIL demonstrated a current efficiency of 7.45 cd/A, which was a 310% improvement over devices using a conventional LiF EIL. researchgate.net Furthermore, the turn-on voltage was significantly reduced. researchgate.netresearchgate.net The high air stability of cesium azide also makes the device fabrication process more feasible compared to other alkali metal compounds. researchgate.netaip.org

| Device Type | EIL Material | Performance Improvement | Reference |

| Green QLED | Cesium Azide (CsN₃) | 310% higher current efficiency vs. LiF | researchgate.net |

| Green QLED | Cesium Azide (CsN₃) | Lower turn-on voltage (~5.5 V reduction vs. LiF) | researchgate.net |

| Green Phosphorescent OLED | Cesium Azide doped Bphen | 66.25 cd/A and 81.22 lm/W efficiency | researchgate.net |

Integration of Cesium Azide in Microfabricated Atomic Vapor Cells

Cesium azide plays a pivotal role in the fabrication of microfabricated (MEMS) atomic vapor cells, which are core components of chip-scale atomic devices such as atomic clocks and magnetometers. aip.orgnist.gov The traditional method of filling these tiny cells with cesium metal is complex and not easily scalable. nist.gov

A wafer-level fabrication technique utilizes cesium azide as a solid, air-stable precursor to generate cesium vapor in-situ. nist.govnist.gov In this process, a thin film of cesium azide is deposited into arrays of microfabricated cells, for example, by vacuum thermal evaporation. aip.orgnist.gov After the cells are hermetically sealed under vacuum, the cesium azide is decomposed. aip.org This decomposition can be initiated either by UV radiation or by thermal heating. aip.orgnist.govatis.org The photolysis or thermolysis of cesium azide produces pure cesium metal and nitrogen gas, which can serve as a buffer gas inside the cell. aip.orgnist.gov

This method integrates the cell filling process into a continuous, wafer-level parallel process, which is a significant advancement over sequential, individual cell-filling techniques. aip.orgnist.gov It results in optically transparent and chemically pure cells, which is critical for the performance of atomic devices. nist.gov One of the main failure modes identified in cells filled with this method is the consumption of the metallic cesium over time, which can be due to reactions with the glass cell walls. optica.org

| Fabrication Step | Description | Advantage | Reference |

| Deposition | Thin film of CsN₃ is deposited into microcells via vacuum thermal evaporation. | Wafer-level, parallel processing. | aip.orgnist.gov |

| Decomposition | CsN₃ is decomposed in-situ using UV radiation or thermal heating after sealing. | Eliminates complex handling of liquid cesium. | aip.orgnist.gov |

| Products | Pure cesium vapor and nitrogen (N₂) buffer gas are generated inside the cell. | Creates a chemically pure environment. | nist.govnist.gov |

Surface Functionalization of Cesium Azide for Modulated Reactivity or Stability

The direct surface functionalization of the cesium azide compound itself to modulate its reactivity or stability is not a widely reported area of research in the reviewed literature. Research in this domain more commonly focuses on the use of the azide functional group (-N₃) in other molecules to functionalize surfaces. For instance, organic azides are extensively used in "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition, to attach molecules to surfaces functionalized with alkynes, or vice versa. rsc.orgresearchgate.net This approach is used for modifying polymers, nanoclusters, and other materials. researchgate.netacs.org

While there is research on reactions involving cesium compounds and azides, these typically involve a cesium salt acting as a promoter for a reaction of a different azide-containing molecule, rather than a modification of the cesium azide surface itself. For example, cesium carboxylate has been used to promote the iridium-catalyzed C-H amidation/cyclization of benzamides with an organic azide. acs.org In this context, the cesium compound facilitates the reaction but is not the azide-bearing substrate being functionalized. The primary application of cesium azide remains as a precursor, where its bulk properties and decomposition are exploited, rather than as a surface to be modified.

Methodological Advancements in Cesium Azide Research

Synchrotron Radiation Techniques for In-Situ Cesium Azide (B81097) Characterization